![molecular formula C16H10ClFN2O2 B1638734 3-(6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B1638734.png)
3-(6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the chloro and fluoro substituents on the phenyl ring enhances its chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro and fluoro substituents: This step often involves electrophilic aromatic substitution reactions using reagents like chlorine and fluorine sources.
Formation of the acrylic acid moiety: This can be done through the Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine or fluorine sources in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
3-(6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 3-(6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with specific binding sites.
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the chloro and fluoro substituents.
6-Chloro-2-phenylimidazo[1,2-a]pyridine: Similar structure but lacks the fluoro substituent.
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine: Similar structure but lacks the chloro substituent.
Uniqueness
3-(6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid is unique due to the presence of both chloro and fluoro substituents, which enhance its chemical reactivity and potential biological activity. This dual substitution pattern is not commonly found in other similar compounds, making it a valuable molecule for research and development.
属性
分子式 |
C16H10ClFN2O2 |
|---|---|
分子量 |
316.71 g/mol |
IUPAC 名称 |
(E)-3-[6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C16H10ClFN2O2/c17-11-3-7-14-19-16(10-1-4-12(18)5-2-10)13(20(14)9-11)6-8-15(21)22/h1-9H,(H,21,22)/b8-6+ |
InChI 键 |
MWAUKOBYHNHJBI-SOFGYWHQSA-N |
SMILES |
C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)C=CC(=O)O)F |
手性 SMILES |
C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)/C=C/C(=O)O)F |
规范 SMILES |
C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)C=CC(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


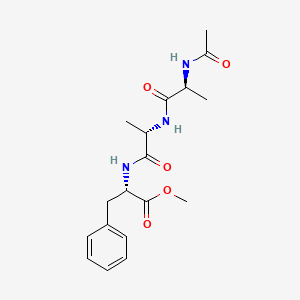
![5-[(2-Chloro-6-methylphenoxy)methyl]-2-furoic acid](/img/structure/B1638663.png)
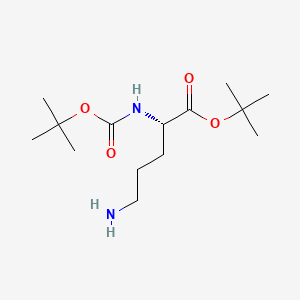

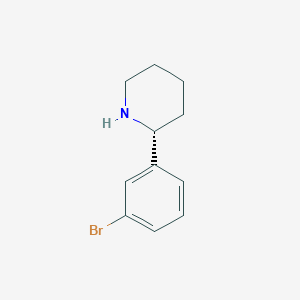

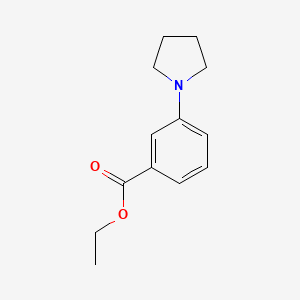

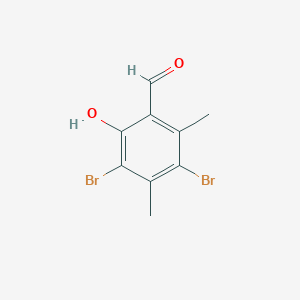

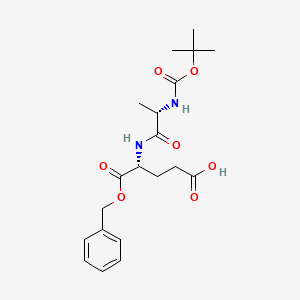
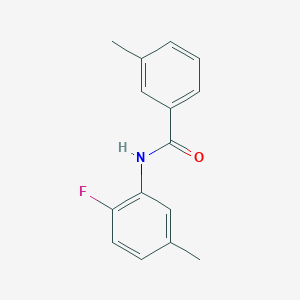
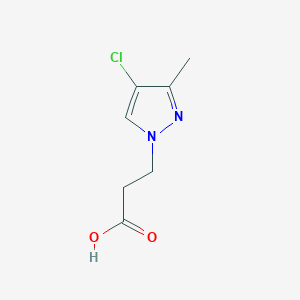
![4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic Acid](/img/structure/B1638716.png)
